前列腺素 A2-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

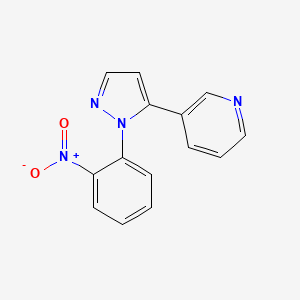

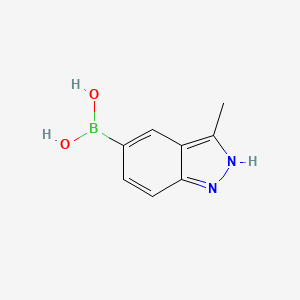

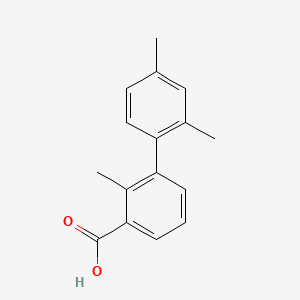

Prostaglandin A2-d4 (PGA2-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of PGA2 by GC- or LC- mass spectrometry . PGA2 is a naturally occurring prostaglandin in gorgonian corals where it may function in self-defense .

Molecular Structure Analysis

Every prostaglandin molecule, including PGA2-d4, features a distinctive twenty-carbon skeleton with a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .

Chemical Reactions Analysis

The chemical reactions involving prostaglandins are complex and diverse. Some prostaglandins contain double bonds within their hydrocarbon chains, introducing kinks and flexibility into the molecule’s structure . The presence and position of these double bonds impact the prostaglandin’s stability and reactivity .

Physical And Chemical Properties Analysis

PGA2-d4 has a molecular formula of C20H26D4O4 and a formula weight of 338.5 . It is soluble in DMF (75 mg/ml), DMSO (50 mg/ml), Ethanol (100 mg/ml), and PBS pH 7.2 (2.4 mg/ml) .

科学研究应用

血压控制:A2 等前列腺素主要是影响释放部位附近区域的局部激素。前列腺素 A2 已被提议作为一种循环激素,但缺乏其在哺乳动物肾脏或肾外组织中生物合成的证据。然而,已知前列腺素 E2 对血压调节有显着贡献 (范恩和麦吉夫,1975)。

癌症研究:前列腺素 A2 (PGA2) 作为一种实验性化学治疗剂。在人非小细胞肺癌细胞中,PGA2 通过使其 mRNA 不稳定而下调细胞周期蛋白 D1 表达,这是细胞增殖的关键因素。这表明 PGA2 在癌症治疗策略中的潜力 (林等人,2000)。

睡眠调节:包括 PGD2 在内的前列腺素在睡眠调节中至关重要。PGD2 是大脑中产生的一种重要的内源性促睡眠物质,在 NREM 睡眠的稳态调节中起着至关重要的作用 (早石等人,2004)。

炎症:前列腺素参与炎症的促进和消退。它们由环氧合酶酶从花生四烯酸中产生,并在各种致病机制中发挥作用,包括炎症反应。这表明它们在治疗动脉粥样硬化和动脉瘤等疾病中的潜力 (里乔蒂和菲茨杰拉德,2011)。

哮喘和过敏性炎症:前列腺素对过敏性气道炎症和哮喘有显着影响。它们在这些疾病中具有复杂的作用,有时会相互抵消作用或根据它们发出信号的特定受体产生相反的作用 (克拉尔等人,2015)。

作用机制

Target of Action

Prostaglandin A2-d4, like other prostaglandins, primarily targets specific receptors known as prostaglandin receptors . These receptors are present in various organs throughout the body, allowing the different actions of each prostaglandin to be carried out . The principal targets of Prostaglandin A2-d4 include the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 .

Mode of Action

Prostaglandin A2-d4 interacts with its targets through a complex mechanism. It is released upon activation of mast cells and is also synthesized by alveolar macrophages . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Biochemical Pathways

Prostaglandin A2-d4 is involved in several biochemical pathways. It is the principal cyclooxygenase metabolite of arachidonic acid . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The interaction of Prostaglandin A2-d4 with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of Prostaglandin A2-d4 is influenced by both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . The Prostaglandin D2 receptor 2 pathway has relevance in both atopic and non-atopic asthma .

未来方向

生化分析

Biochemical Properties

Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .

Cellular Effects

Prostaglandin A2-d4, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

The molecular mechanism of Prostaglandin A2-d4 involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Temporal Effects in Laboratory Settings

They act most often as autocrine or paracrine signaling agents .

Dosage Effects in Animal Models

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .

Metabolic Pathways

Prostaglandin A2-d4 is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .

Transport and Distribution

The transport and distribution of Prostaglandin A2-d4 within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .

Subcellular Localization

They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

属性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)